Boc-D-2,4,5-trifluorophenylalanine
Overview
Description
Boc-D-2,4,5-trifluorophenylalanine is a fluorinated derivative of phenylalanine, an amino acid. The compound is characterized by the presence of three fluorine atoms on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-2,4,5-trifluorophenylalanine typically involves multiple steps, starting from a suitable precursor. One common approach is the biocatalytic retrosynthesis, which integrates biocatalytic steps to achieve the desired product. This method offers advantages such as milder reaction conditions and reduced environmental impact . The synthetic routes often include steps like reductive amination, transamination, deracemisation, hydroamination, and alkene reduction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and biocatalysis are likely employed to scale up the production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
Boc-D-2,4,5-trifluorophenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different fluorinated phenylalanine derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring .
Scientific Research Applications
Boc-D-2,4,5-trifluorophenylalanine has several scientific research applications:
Biology: The compound is incorporated into peptides and proteins to study their structure and function.
Medicine: This compound is a precursor in the synthesis of drugs like sitagliptin, an antidiabetic medication.
Mechanism of Action
The mechanism of action of Boc-D-2,4,5-trifluorophenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The fluorine atoms can enhance the stability of the molecule and affect its interactions with other biomolecules. In the case of its use as a precursor for sitagliptin, the compound undergoes further chemical transformations to yield the active drug, which inhibits the enzyme dipeptidyl peptidase-4 (DPP-4), thereby regulating blood sugar levels .
Comparison with Similar Compounds
Similar Compounds
Boc-D-3,4,5-trifluorophenylalanine: Another fluorinated phenylalanine derivative with similar properties and applications.
Boc-D-2,3,4-trifluorophenylalanine: Differing in the position of fluorine atoms, this compound also finds use in medicinal chemistry and biochemistry.
Uniqueness
Boc-D-2,4,5-trifluorophenylalanine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules. This makes it particularly valuable in the synthesis of certain pharmaceuticals and in the study of protein structure and function .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,4,5-trifluorophenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-11(12(19)20)5-7-4-9(16)10(17)6-8(7)15/h4,6,11H,5H2,1-3H3,(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWHJNNFVISGNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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